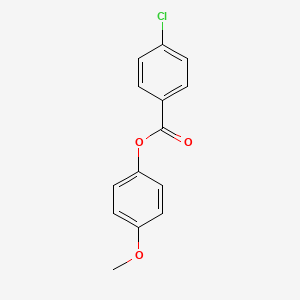![molecular formula C18H15N3O5S B15017228 (5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017228.png)
(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a nitrobenzylidene group, and a methoxyphenylamino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-methoxyaniline with formaldehyde to form the intermediate Schiff base. This intermediate is then reacted with 3-nitrobenzaldehyde and thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.
科学的研究の応用
(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Uniqueness
(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione: is unique due to its specific structural features, such as the nitrobenzylidene group and the methoxyphenylamino moiety. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.
特性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(5Z)-3-[(2-methoxyanilino)methyl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15N3O5S/c1-26-15-8-3-2-7-14(15)19-11-20-17(22)16(27-18(20)23)10-12-5-4-6-13(9-12)21(24)25/h2-10,19H,11H2,1H3/b16-10- |
InChIキー |
JMUDVSAOHCJMQK-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O |
正規SMILES |
COC1=CC=CC=C1NCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B15017148.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[2-(2,4,6-trichlorophenyl)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15017156.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15017161.png)
![N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15017166.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15017172.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15017178.png)
![N-({N'-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017185.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017187.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15017199.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15017205.png)

![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15017221.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15017238.png)
![5-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15017244.png)
